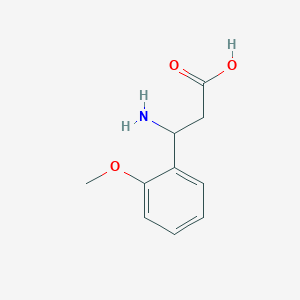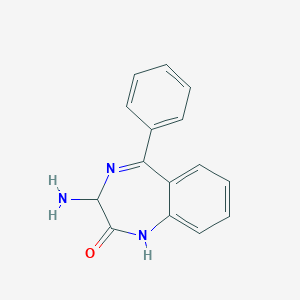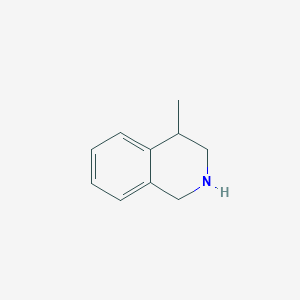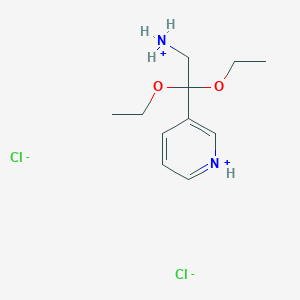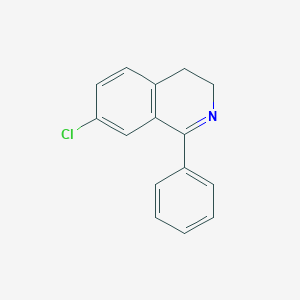
7-Chloro-1-phenyl-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-phenyl-3,4-dihydroisoquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that belongs to the class of isoquinolines. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mécanisme D'action
The mechanism of action of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline is not fully understood. However, studies have shown that it exerts its biological activities by modulating various signaling pathways in the body. For instance, it has been found to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, leading to a reduction in inflammation and pain. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
7-Chloro-1-phenyl-3,4-dihydroisoquinoline has been found to exert various biochemical and physiological effects in the body. Studies have shown that this compound can modulate the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, leading to a reduction in inflammation and pain. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Chloro-1-phenyl-3,4-dihydroisoquinoline in lab experiments is its diverse biological activities, making it a potential candidate for the treatment of various disorders. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline. One potential direction is to explore its potential use in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Additionally, research could be conducted to explore the potential use of this compound in the treatment of pain and inflammation-related disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, research could be conducted to explore the potential use of this compound as a lead compound for the development of novel drugs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline involves the reaction between 2-phenyl-1,2,3,4-tetrahydroisoquinoline and phosphorus pentachloride in the presence of a catalyst such as aluminum chloride. This reaction results in the substitution of a chlorine atom at the 7th position of the isoquinoline ring, leading to the formation of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline.
Applications De Recherche Scientifique
7-Chloro-1-phenyl-3,4-dihydroisoquinoline has been widely used in scientific research due to its diverse biological activities. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has shown antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
104576-30-9 |
|---|---|
Nom du produit |
7-Chloro-1-phenyl-3,4-dihydroisoquinoline |
Formule moléculaire |
C15H12ClN |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
7-chloro-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12ClN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10H,8-9H2 |
Clé InChI |
PNWVMSKFQSFCFB-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
SMILES canonique |
C1CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Synonymes |
7-CHLORO-1-PHENYL-3,4-DIHYDRO-ISOQUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



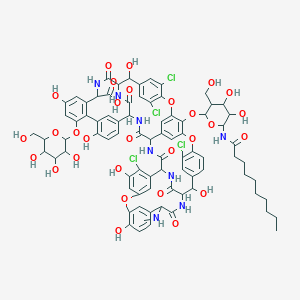
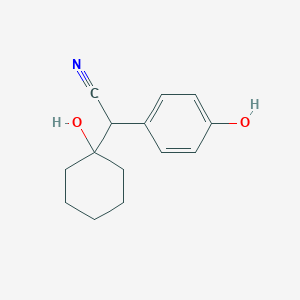
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
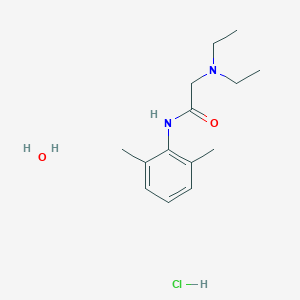
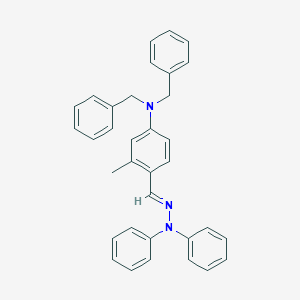
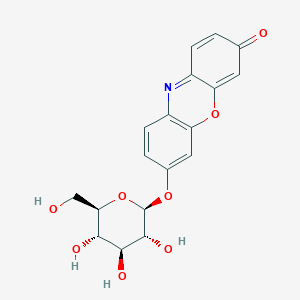
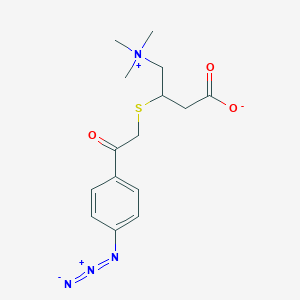
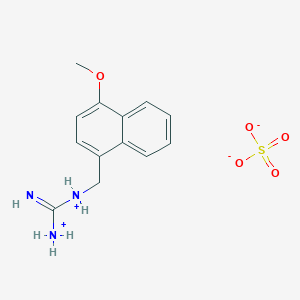
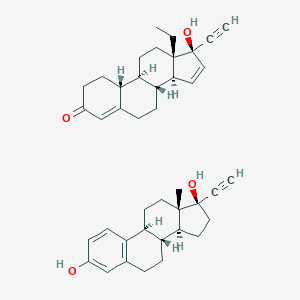
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
